molecular formula C14H13NO B060426 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine CAS No. 194665-86-6

4-(3,4-Dihydro-2H-chromen-3-yl)pyridine

Cat. No. B060426
M. Wt: 211.26 g/mol
InChI Key: INQOEFGRKICGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dihydro-2H-chromen-3-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is not fully understood. However, it has been suggested that the compound may act as a free radical scavenger and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.

Biochemical And Physiological Effects

Studies have shown that 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has significant antioxidant activity and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of diabetes and has been found to have hypoglycemic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine in lab experiments is its significant antioxidant activity, which can help protect cells from oxidative damage. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine. One area of research is the potential use of this compound in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity at different concentrations. Finally, research is needed to explore the potential use of this compound in the treatment of diabetes and other metabolic disorders.

Synthesis Methods

The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves several steps. The first step involves the condensation of 2-acetylpyridine with salicylaldehyde in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding alcohol. The final step involves the cyclization of the alcohol with ammonium acetate to produce 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine.

Scientific Research Applications

4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has been studied extensively for its potential applications in various fields. It has been found to have significant antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

194665-86-6

Product Name

4-(3,4-Dihydro-2H-chromen-3-yl)pyridine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-(3,4-dihydro-2H-chromen-3-yl)pyridine

InChI

InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2

InChI Key

INQOEFGRKICGIC-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)C3=CC=NC=C3

Canonical SMILES

C1C(COC2=CC=CC=C21)C3=CC=NC=C3

synonyms

Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI)

Origin of Product

United States

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